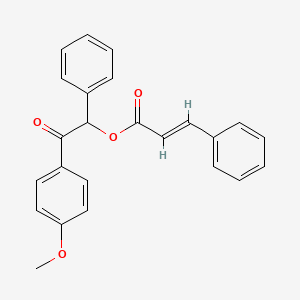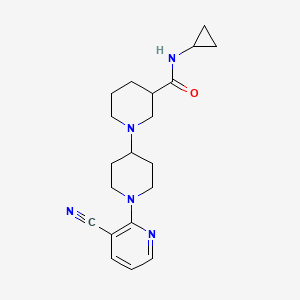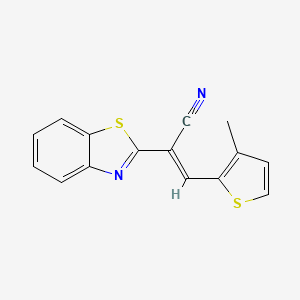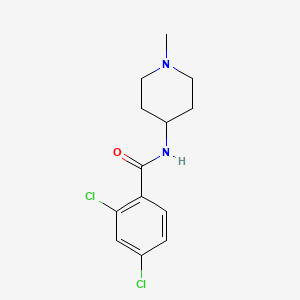
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide, also known as T0070907, is a synthetic compound that has gained attention for its potential therapeutic applications in cancer treatment. This compound belongs to the class of chemical compounds known as benzamides and is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist.
作用机制
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide exerts its anti-tumor effects by inhibiting the activation of PPARγ. PPARγ activation has been shown to promote tumor growth by increasing glucose uptake and fatty acid synthesis. This compound inhibits the binding of PPARγ to its target genes, leading to decreased glucose uptake and fatty acid synthesis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that this compound inhibits tumor growth in mouse models of breast, prostate, and colon cancer.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab and is commercially available. It has been extensively studied for its potential therapeutic applications in cancer treatment and has shown promising results in preclinical studies. However, there are also limitations to using this compound in lab experiments. It is a selective PPARγ antagonist and may have off-target effects on other receptors. Additionally, the optimal dosage and administration route for this compound in humans are not yet known.
未来方向
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide. One direction is to further investigate its mechanism of action and identify potential off-target effects. Another direction is to optimize the dosage and administration route for this compound in humans. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients. Finally, further research is needed to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and obesity, where PPARγ activation plays a role.
合成方法
The synthesis of N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide involves several steps starting from commercially available starting materials. The synthesis starts with the reaction of 4-chloro-2-methylphenol with thionyl chloride to form 4-chloro-2-methylphenyl chloride. This intermediate is then reacted with 4-aminobenzoyl chloride in the presence of triethylamine to yield N-(4-chloro-2-methylphenyl)-4-aminobenzamide. The final step involves the reaction of N-(4-chloro-2-methylphenyl)-4-aminobenzamide with propargyl alcohol in the presence of potassium carbonate to form this compound.
科学研究应用
N-(4-chloro-2-methylphenyl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, and its activation has been shown to have anti-tumor effects. This compound is a selective PPARγ antagonist and has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-3-10-21-15-7-4-13(5-8-15)17(20)19-16-9-6-14(18)11-12(16)2/h1,4-9,11H,10H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDQPBNLWSNTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5405504.png)


![N-methyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5405522.png)

![1-{2-[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]ethyl}-2-piperidinone dihydrochloride](/img/structure/B5405541.png)
![2-(2,5-dichlorophenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5405544.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5405556.png)
![2-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-6-fluorobenzamide](/img/structure/B5405560.png)


![1-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5405584.png)
![1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B5405592.png)
![N-{4-[(allylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5405596.png)
